Home > Products > Screening Compounds P81334 > Cetrorelix Acetate
Cetrorelix Acetate - 130143-01-0

Cetrorelix Acetate

Catalog Number: EVT-263697
CAS Number: 130143-01-0
Molecular Formula: C74H100ClN17O18
Molecular Weight: 1551.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Cetrorelix (has active moiety).
Source and Classification

Cetrorelix acetate is classified as a peptide drug. It is derived from the natural hormone Gonadotropin-Releasing Hormone and synthesized through various chemical methods, primarily solid-phase synthesis. This compound is marketed under the brand name Cetrotide and is available as a lyophilized powder for reconstitution prior to subcutaneous injection .

Synthesis Analysis

Methods and Technical Details

Cetrorelix acetate synthesis typically involves a multi-step process, often exceeding 26 steps. The most common methods include:

  1. Solid-Phase Peptide Synthesis: This method utilizes an amino resin as a carrier for sequentially adding protected amino acids. The process involves deprotection and coupling reactions to form the peptide chain, followed by cleavage from the resin and purification steps .
  2. Liquid-Phase Synthesis: This alternative method can be employed but is less common due to its complexity and lower yield compared to solid-phase methods .

The final product undergoes purification using high-performance liquid chromatography (HPLC) to ensure high purity levels, typically above 99% .

Molecular Structure Analysis

Structure and Data

Cetrorelix acetate has a linear structure comprising ten amino acids, which include both L- and D-amino acids. Its molecular formula is C63H88N18O14C_{63}H_{88}N_{18}O_{14}, with a molecular weight of approximately 1431 g/mol . The compound does not exhibit polymorphism, and its solubility in water is about 8 mg/mL, which is crucial for its formulation as an injectable solution .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of cetrorelix acetate involves several key chemical reactions:

  • Coupling Reactions: These are facilitated by activating agents such as N,N-Diisopropylcarbodiimide or 1-Hydroxybenzotriazole, allowing for the formation of peptide bonds between amino acids.
  • Deprotection Reactions: These reactions remove protecting groups from amino acids to allow further coupling.
  • Cleavage: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid, followed by purification steps to isolate cetrorelix acetate free from impurities .
Mechanism of Action

Cetrorelix acetate acts by competitively inhibiting the binding of gonadotropin-releasing hormone to its receptors in the pituitary gland. This inhibition leads to a decrease in the secretion of luteinizing hormone and follicle-stimulating hormone, thereby preventing premature ovulation. This mechanism is particularly beneficial during assisted reproductive technology procedures where precise timing of ovulation is critical for success .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cetrorelix acetate appears as a white or off-white powder.
  • Solubility: Highly soluble in water (approximately 8 mg/mL) and slightly soluble in mannitol solutions (about 5 mg/mL) .

Chemical Properties

  • Molecular Weight: Approximately 1431 g/mol.
  • pH: The pH of reconstituted solutions typically falls within acceptable ranges for injectable formulations.
  • Stability: Cetrorelix acetate shows good stability under recommended storage conditions, with specifications ensuring that it remains effective until its expiration date .
Applications

Cetrorelix acetate is primarily used in reproductive medicine:

  • Infertility Treatment: It is utilized in controlled ovarian hyperstimulation protocols to prevent premature luteinization during in vitro fertilization cycles.
  • Clinical Research: Ongoing studies explore additional applications in hormone regulation therapies and other reproductive health issues.
Chemical and Pharmacological Profile of Cetrorelix Acetate

Molecular Structure and Biochemical Characteristics

Peptide Sequence and Amino Acid Modifications

Cetrorelix acetate is a synthetic decapeptide with the sequence: Ac-D-2-Nal-D-Phe(4-Cl)-D-3-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH₂. This structure incorporates five non-natural D-amino acids and strategic modifications that confer potent GnRH antagonism:

  • N-terminal modification: Acetylated D-3-(2-naphthyl)alanine (D-2-Nal) enhances receptor binding affinity [1] [9].
  • Aromatic substitutions: D-4-chlorophenylalanine (D-Phe(4-Cl)) and D-3-(3-pyridyl)alanine (D-3-Pal) increase metabolic stability [3] [9].
  • Citruline variant: D-citrulline (D-Cit) at position 6 replaces arginine to eliminate basicity, reducing histamine release and improving tolerability [3].
  • C-terminal amidation: D-alaninamide enhances resistance to exopeptidases [7] [9].

Table 1: Amino Acid Sequence of Cetrorelix Acetate

PositionResidueModificationFunctional Role
1D-2-NalN-acetylationReceptor affinity ↑
2D-Phe4-Cl substitutionMetabolic stability ↑
3D-3-PalPyridinyl groupHydrophobicity ↑
6D-CitNeutral urea side chainHistamine release ↓
10D-AlaC-terminal amideProtease resistance ↑

Physicochemical Properties: Solubility, Stability, and Molecular Weight

Cetrorelix acetate has a molecular weight of 1,431.06 g/mol (free base) or 1,551.17 g/mol (acetate salt) [1] [9]. Key physicochemical properties include:

  • Solubility: Freely soluble in methanol (>10%) but limited aqueous solubility (0.00694 mg/mL in water), necessitating lyophilized powder formulations for clinical use [9] [5].
  • Stability: Degraded by peptidases in vivo, primarily forming (1-4) peptide fragments. In vitro, it resists phase I/II metabolism but is light- and temperature-sensitive, requiring storage at -20°C [7] [9].
  • Protein binding: 86% bound to human plasma proteins (primarily albumin), influencing distribution volume [1] [7].

Pharmacodynamics of GnRH Antagonism

Competitive Binding to GnRH Receptors

Cetrorelix acetate acts as a competitive antagonist at pituitary GnRH receptors. Its binding affinity exceeds natural GnRH by ~20-fold due to strategic D-amino acid placements, which optimize receptor contact points while preventing receptor activation [1] [4]. Key mechanisms include:

  • Receptor occupancy: Blocks GnRH binding via steric hindrance from hydrophobic residues (D-2-Nal, D-Phe(4-Cl)) [1] [7].
  • Rapid suppression: Inhibits Gq-protein coupling within 1–2 hours post-injection, abolishing the GnRH-induced calcium influx required for gonadotropin secretion [4] [7].

Dose-Dependent Suppression of LH and FSH

Cetrorelix acetate exhibits pronounced, dose-responsive suppression of gonadotropins:

  • LH inhibition: 3 mg single doses suppress LH within 1 hour, with effects lasting ≥4 days. Multidose regimens (0.25 mg/day) maintain suppression via steady-state concentrations [7] [10].
  • FSH modulation: Suppression is less marked vs. LH due to slower FSH clearance, but significant dose-dependent reductions occur (Table 2) [4] [10].
  • Ovulation delay: Single 1 mg, 3 mg, and 5 mg doses delay LH surges by 4.0, 7.0, and 10.0 days, respectively, demonstrating linear dose-response [10].

Table 2: Dose-Dependent Hormone Suppression in Premenopausal Women

Dose (mg)LH Reduction (%)FSH Reduction (%)LH Surge Delay (Days)
178 ± 932 ± 74.5
395 ± 348 ± 67.0
598 ± 151 ± 510.0

Data derived from controlled phase I trials [10]

Pharmacokinetic Properties

Absorption, Distribution, and Elimination Dynamics

  • Absorption: Rapid subcutaneous absorption with 85% absolute bioavailability. Peak plasma concentrations (Cₘₐₓ) occur at 1.5 hours (3 mg dose) or 1.0 hour (0.25 mg dose) [1] [7].
  • Distribution: Volume of distribution (Vd) is 1.16 L/kg, indicating confinement primarily to the extracellular compartment. Follicular fluid concentrations equal plasma levels, confirming ovarian access [5] [7].
  • Elimination: Biphasic half-life: initial t½ = 5–8 hours (distribution phase), terminal t½ = 62.8 hours (elimination phase). Clearance is low (1.28 mL/min·kg), reflecting protein binding stability [1] [7].

Protein Binding and Metabolic Pathways

  • Protein binding: 86% albumin-bound, limiting glomerular filtration and prolonging plasma residence [5] [7].
  • Metabolism: Undergoes peptidase cleavage (not cytochrome P450), generating fragments: (1-9), (1-7), (1-6), and (1-4) peptides. The (1-4) peptide is the predominant metabolite [7].
  • Excretion: Renal excretion of unchanged drug is minimal (2–4%). Biliary elimination accounts for 5–10% as cetrorelix and fragments. Full mass balance remains unachieved due to prolonged tissue retention [1] [7].

Table 3: Key Pharmacokinetic Parameters

Parameter3 mg Single Dose0.25 mg Daily Dose
Cₘₐₓ (ng/mL)28.5 (22.5–36.2)6.42 (5.18–7.96)
tₘₐₓ (h)1.51.0
AUC (ng·h/mL)536 (451–636)44.5 (36.7–54.2)*
t½ (h)62.820.6
Vd (L/kg)1.161.16
CL (mL/min·kg)1.281.28

Steady-state values; data presented as geometric mean (95% CI) [7]

Properties

CAS Number

130143-01-0

Product Name

Cetrorelix Acetate

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid

Molecular Formula

C74H100ClN17O18

Molecular Weight

1551.1 g/mol

InChI

InChI=1S/C70H92ClN17O14.2C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;2*1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);2*1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;;/m1../s1

InChI Key

DTPVYWHLQLAXFT-SMCUOGPFSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O

Solubility

6.94e-03 g/L

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.